molecular formula C8H11NO3S B8765502 4-hydroxymethyl-N-methyl-benzenesulfonamide CAS No. 660432-44-0

4-hydroxymethyl-N-methyl-benzenesulfonamide

Cat. No.: B8765502
CAS No.: 660432-44-0
M. Wt: 201.25 g/mol
InChI Key: ABSCYNJDGDECPO-UHFFFAOYSA-N
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Description

4-hydroxymethyl-N-methyl-benzenesulfonamide is a useful research compound. Its molecular formula is C8H11NO3S and its molecular weight is 201.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

660432-44-0

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

4-(hydroxymethyl)-N-methylbenzenesulfonamide

InChI

InChI=1S/C8H11NO3S/c1-9-13(11,12)8-4-2-7(6-10)3-5-8/h2-5,9-10H,6H2,1H3

InChI Key

ABSCYNJDGDECPO-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

At 0° C., borane-THF complex (66.8 mL, 1 M in THF) is carefully added to a solution of 4-methylsulfamoyl-benzoic acid (3.56 g, 16.5 mmol) in THF (90 mL). The mixture is refluxed for 1.5 h, cooled to it and diluted with 1 N aq. HCl (175 mL). The mixture is extracted with EA and the organic extract is washed with sat. aq. NaHCO3, dried over MgSO4 and filtered. The filtrate is concentrated and the crude product is purified by CC on silica gel eluting with DCM containing 5% of methanol to give 4-hydroxymethyl-N-methyl-benzenesulfonamide (1.61 g) as a colourless oil; LC-MS: tR=0.56 min, [M+1+CH3CN]+=243.14.
Quantity
66.8 mL
Type
reactant
Reaction Step One
Quantity
3.56 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Add methyl amine (4.5 mL, 2 M in dichloromethane) to a mixture of 4-chlorosulfonyl benzoic acid (0.5 g) and dichloromethane (20 mL). Stir at room temperature overnight. Quench by pouring the reaction mixture into a mixture of saturated aqueous ammonium chloride and ethyl acetate. Separate the layers, wash the organic phase with water, dry the remaining organic phase over sodium sulfate and then concentrate under reduced pressure to provide (0.40 g, 82%) of an oil. Add borane-tetrahydrofuran complex (7.44 mL, 1 M) to a mixture of 4-methylsulfamoyl-benzoic acid (0.4 g) and tetrahydrofuran (10 mL) at 0° C. Heat at 80° C. for 3 hours. Cool at room temperature and add 1 N aqueous hydrochloric acid (20 mL) and extract with ethyl acetate. Wash with saturated aqueous sodium bicarbonate and dry the remaining organic phase over sodium sulfate and concentrate under reduced pressure to provide (0.28 g, 75%) of an oil.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Yield
75%

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